N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine
Description
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine is a synthetic compound featuring a hybrid structure of L-valine, a piperazine ring, and a 3-(1H-indol-3-yl)propanoyl moiety. The molecule integrates:
- L-valine: A branched-chain amino acid that may enhance solubility and influence pharmacokinetics.
- Piperazine: A six-membered heterocyclic ring known for conformational flexibility and solubility modulation.
- 3-(1H-indol-3-yl)propanoyl: An indole-derived acyl group capable of hydrophobic interactions and hydrogen bonding via the indole NH.
Properties
IUPAC Name |
(2S)-2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14(2)19(20(27)28)23-21(29)25-11-9-24(10-12-25)18(26)8-7-15-13-22-17-6-4-3-5-16(15)17/h3-6,13-14,19,22H,7-12H2,1-2H3,(H,23,29)(H,27,28)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPAVSQPNVJLB-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative. This can be achieved by reacting indole with a suitable acylating agent to form 3-(1H-indol-3-yl)propanoic acid.
Piperazine Coupling: The next step involves coupling the indole derivative with piperazine. This is usually done through a nucleophilic substitution reaction where the carboxyl group of the indole derivative reacts with the amine group of piperazine, forming an amide bond.
Valine Attachment: Finally, the valine residue is attached to the piperazine-indole intermediate. This step typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the piperazine and the valine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the carbonyl-containing intermediates.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of action of indole-based compounds.
Pharmaceutical Development: The compound is investigated for its potential use in drug development, particularly for its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to mimic the structure of natural ligands, allowing it to bind to various biological targets. The piperazine ring enhances the compound’s solubility and bioavailability, while the valine residue may contribute to its specificity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to two structurally related molecules (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Motifs : All three compounds share a piperazine ring and indole moiety, critical for hydrophobic and π-π interactions.
Substituent Diversity :
- The main compound uniquely incorporates L-valine, which may improve aqueous solubility compared to the lipophilic 4-methoxyphenyl () or dichlorophenyl () groups.
- Compound 9 () includes a fluorobenzamide group and TFA counterion, likely enhancing metabolic stability and binding affinity in hydrophobic pockets.
- The compound features a methoxyphenyl group, which can enhance membrane permeability but reduce solubility.
Hypothetical Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 3,5-dichlorophenyl (Compound 9) and fluorine substituents may increase binding to targets with electron-deficient regions, such as ATP-binding pockets in kinases .
- The 4-methoxyphenyl group () could favor interactions with GPCRs like serotonin receptors due to its similarity to neurotransmitter substituents .
- Amino Acid vs. Acyl Linkers: The L-valine in the main compound may enable prodrug strategies or peptide transporter-mediated uptake, unlike the alkyl or aryl linkers in analogs.
Research Findings and Limitations
- Potency and Binding : While highlights "potency" in its title, specific data are absent. Structural analysis suggests fluorinated and chlorinated analogs (e.g., Compound 9) may exhibit stronger target affinity due to enhanced lipophilicity and van der Waals interactions.
- Solubility and Bioavailability : The main compound’s L-valine moiety could improve solubility over analogs with methoxy or dichlorophenyl groups, though experimental validation is needed.
Biological Activity
N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its mechanisms, efficacy, and therapeutic potential.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 372.42 g/mol |
| Molecular Formula | C19H24N4O4 |
| LogP | 0.4665 |
| LogD | -2.2292 |
| Polar Surface Area | 81.326 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
The structure features a piperazine moiety linked to an indole-based propanamide, which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine. For example, indole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. In particular, compounds that target the Wnt/β-catenin signaling pathway have been identified as effective in colorectal cancer models, suggesting that similar mechanisms may be at play with our compound of interest .
The mechanism through which N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By modulating key signaling pathways associated with cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Interaction with Receptors : Potential binding affinity to dopamine receptors has been suggested, which may influence neuropharmacological effects .
Study on Anticancer Properties
A relevant study investigated the effects of indole derivatives on cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations. The study reported IC50 values as low as 0.12 μM for certain derivatives, indicating a strong potential for therapeutic application against colorectal cancer .
Pharmacokinetics and Toxicology
Another aspect worth noting is the pharmacokinetic profile of similar compounds, which often exhibit favorable metabolic stability and bioavailability. Understanding these parameters is crucial for assessing the viability of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
